molecular formula C16H16BrClN2O4S B3938255 2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B3938255
M. Wt: 447.7 g/mol
InChI Key: HMJCWLQSLLMWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, methoxy, and methylsulfonyl groups attached to an aniline and phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Nitration and Reduction: Nitration of aniline derivatives followed by reduction to obtain the corresponding amine.

    Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.

    Sulfonylation: Introduction of the methylsulfonyl group via sulfonylation reactions.

    Acylation: Formation of the acetamide linkage through acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups in place of the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromoanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
  • 2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide

Uniqueness

2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O4S/c1-24-15-8-5-12(18)9-14(15)19-16(21)10-20(25(2,22)23)13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJCWLQSLLMWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide
Reactant of Route 6
2-(4-bromo-N-methylsulfonylanilino)-N-(5-chloro-2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.